

Toxicological Profile of (R)-(+)-2-Chloropropionic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: (R)-(+)-2-Chloropropionic acid

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the toxicological profile of **(R)-(+)-2-Chloropropionic acid**. It is important to note that a significant portion of the available toxicological data has been generated for the racemic mixture (2-Chloropropionic acid) or the (S)-(-)-enantiomer. Due to a lack of specific studies on the (R)-(+)-enantiomer, this guide extrapolates from the existing data on related compounds. This information is intended for research and professional purposes and should not be used for clinical or diagnostic decision-making.

Executive Summary

(R)-(+)-2-Chloropropionic acid, a chiral halogenated carboxylic acid, is a corrosive and toxic compound. This technical guide synthesizes the available toxicological data, highlighting its acute toxicity, potential for chronic effects, and genotoxic and reproductive hazards. The primary mechanism of neurotoxicity, as elucidated from studies on its enantiomer, involves excitotoxicity mediated by the N-methyl-D-aspartate (NMDA) receptor. This document provides an in-depth analysis of the current knowledge, including quantitative toxicity data, detailed experimental methodologies for key studies, and a visualization of the proposed neurotoxic signaling pathway.

Chemical and Physical Properties

(R)-(+)-2-Chloropropionic acid is a colorless to pale yellow liquid with a pungent odor.^[1] It is soluble in water and other organic solvents. As a chiral molecule, it exists as two enantiomers, (R)-(+) and (S)-(-).

Toxicological Profile

Acute Toxicity

(R)-(+)-2-Chloropropionic acid is classified as harmful if swallowed, in contact with skin, or if inhaled.^[2] It is a corrosive substance that can cause severe skin burns and eye damage.^[1]

Quantitative Acute Toxicity Data

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	800 mg/kg (for racemic mixture)	[3]
LD50	Mouse	Oral	15.4 mmol/kg (for racemic mixture)	[4]
LD50	Guinea Pig	Dermal	126 mg/kg (for racemic mixture)	[3]

Chronic Toxicity

Prolonged or repeated exposure to 2-chloropropionic acid may lead to systemic toxicity.^[1] In a prolonged oral toxicity study in male rats, the racemic mixture caused a decreased growth rate and food consumption.^[4] Repeated exposure can also cause bronchitis with symptoms such as cough, phlegm, and shortness of breath.^[5] A No-Observed-Adverse-Effect Level (NOAEL) of 8 mg/kg/day for mid-term and long-term oral toxicity in rats has been reported for 2-chloropropionic acid, with the critical effect being hypersensitivity.^[6]

Genotoxicity

The genotoxicity of **(R)-(+)-2-Chloropropionic acid** has not been extensively studied. For the related compound 3-chloropropanoic acid chloride, conflicting results have been reported, with some studies indicating a mutagenic potential in the Ames test and SOS chromotest, while

others showed no clastogenic activity in human lymphocytes.[7] Given that α -halocarboxylic acids are alkylating agents, a potential for genotoxicity should be considered.[8]

Carcinogenicity

There is no conclusive evidence to classify **(R)-(+)-2-Chloropropionic acid** as a carcinogen.[1] The International Agency for Research on Cancer (IARC) has not classified 2-chloropropionic acid as a human carcinogen.[3]

Reproductive and Developmental Toxicity

2-Chloropropionic acid is recognized as a male reproductive toxicant.[4] Studies on the racemic mixture in male rats have shown testicular abnormalities, including maturation arrest and degeneration of germ cells.[4] For the (S)-enantiomer, one safety data sheet indicates no available information on reproductive effects.[9]

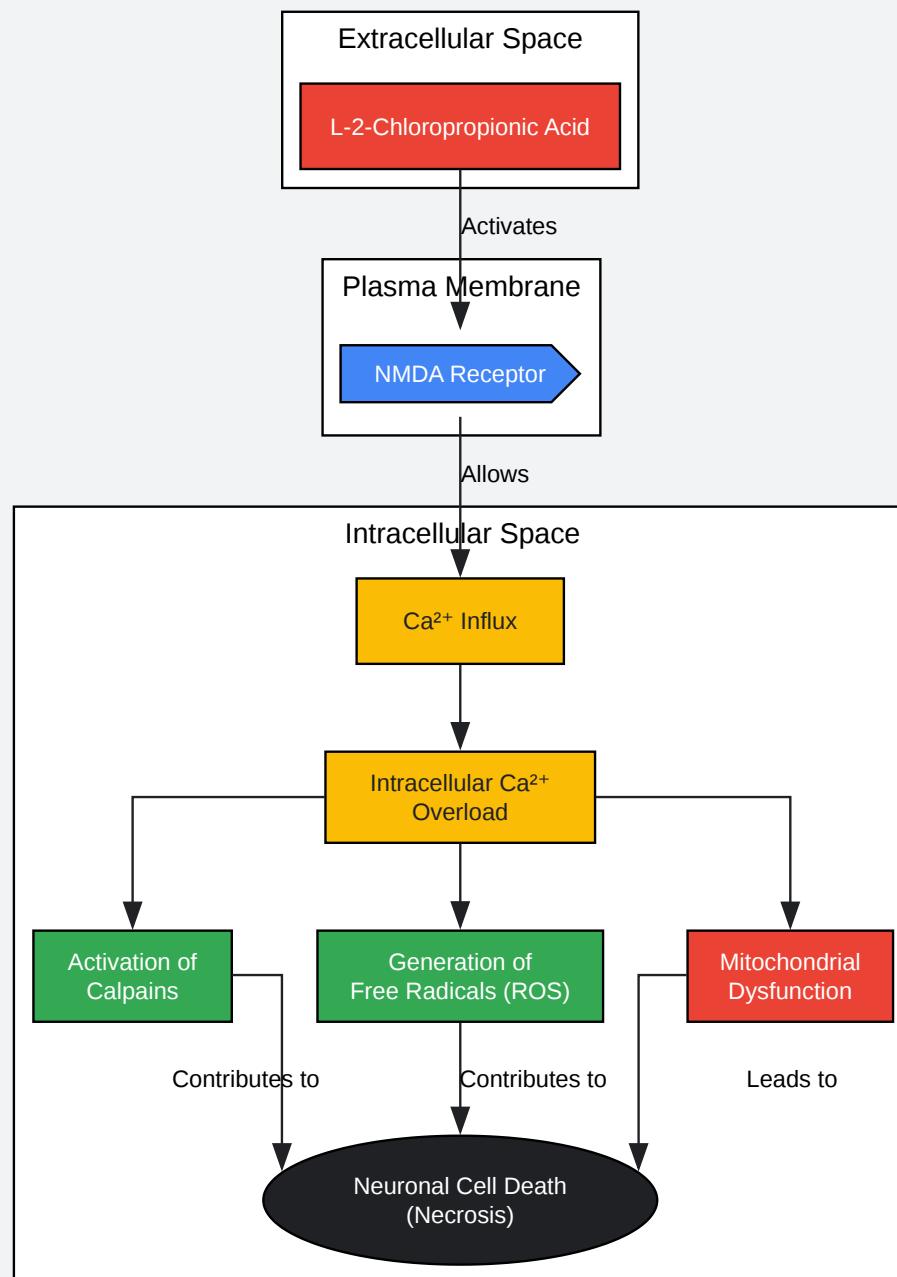
Mechanism of Toxicity: Neurotoxicity

The neurotoxic effects of 2-chloropropionic acid have been primarily studied using the (S)-(-)-enantiomer (also referred to as L-2-chloropropionic acid or L-CPA). L-CPA is a selective neurotoxin that causes necrosis of the granule cell layer in the cerebellum of rats.[10][11] The proposed mechanism involves excitotoxicity mediated by the overactivation of the N-methyl-D-aspartate (NMDA) receptor.

Proposed Signaling Pathway for Neurotoxicity

The following diagram illustrates the proposed signaling pathway for L-2-chloropropionic acid-induced neurotoxicity. It is hypothesized that **(R)-(+)-2-Chloropropionic acid** may exert its neurotoxic effects through a similar mechanism.

Proposed Signaling Pathway of L-2-Chloropropionic Acid-Induced Neurotoxicity

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Caption: Proposed neurotoxic pathway of L-2-chloropropionic acid.

This pathway suggests that L-CPA activates NMDA receptors, leading to an excessive influx of calcium ions.[\[12\]](#) This intracellular calcium overload triggers a cascade of detrimental events, including the activation of calcium-dependent proteases like calpains, the generation of reactive oxygen species (free radicals), and mitochondrial dysfunction, ultimately culminating in necrotic cell death of cerebellar granule cells.[\[11\]](#)[\[12\]](#)

Experimental Protocols

Acute Oral Toxicity (LD50) Study in Rats (Up-and-Down Procedure)

- Objective: To determine the median lethal dose (LD50) of a substance when administered orally.
- Test System: Young adult rats (e.g., Wistar or Sprague-Dawley), typically females as they are often more sensitive.
- Methodology:
 - Animals are fasted overnight prior to dosing.
 - A single animal is dosed with the test substance at a starting dose level.
 - The animal is observed for signs of toxicity and mortality for up to 14 days.
 - If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next animal is dosed at a lower dose level.
 - The dose progression or regression follows a defined sequence until a specified number of reversals in outcome (survival/death) are observed.
 - The LD50 is calculated using a maximum likelihood method based on the pattern of survivals and deaths.
- Observations: Clinical signs, body weight changes, and gross pathology at necropsy are recorded.

Ames Test (Bacterial Reverse Mutation Assay)

- Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.
- Test System: Histidine-dependent strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-dependent *Escherichia coli* (e.g., WP2 uvrA).
- Methodology:
 - The test substance is mixed with the bacterial tester strain in the presence and absence of a metabolic activation system (S9 mix from rat liver).
 - The mixture is plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan).
 - The plates are incubated for 48-72 hours.
 - Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the required amino acid will grow and form colonies.
- Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

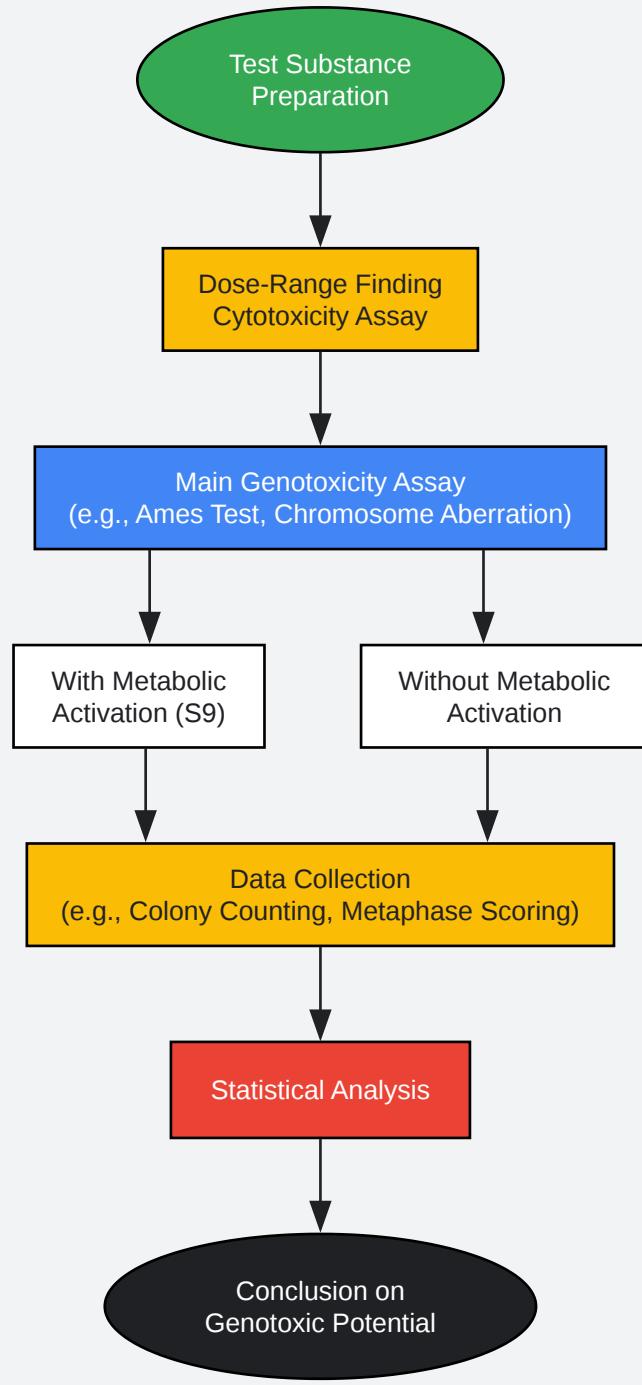
In Vitro Chromosome Aberration Test in Human Lymphocytes

- Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.
- Test System: Cultured human peripheral blood lymphocytes.
- Methodology:

- Lymphocyte cultures are treated with at least three concentrations of the test substance for a short duration (e.g., 3-4 hours) in the presence and absence of an S9 metabolic activation system, and for a longer duration (e.g., 24 hours) in the absence of S9.
- A mitotic inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
- Cells are harvested, fixed, and stained.
- Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
- Interpretation: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a clastogenic potential.

The following diagram illustrates a general workflow for in vitro genotoxicity testing.

General Workflow for In Vitro Genotoxicity Testing

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Caption: A generalized workflow for in vitro genotoxicity assessment.

Conclusion

The toxicological profile of **(R)-(+)-2-Chloropropionic acid** indicates that it is a hazardous compound with significant acute toxicity, including corrosive effects on the skin and eyes. The available data, largely from studies on the racemic mixture and the (S)-enantiomer, also point to the potential for chronic toxicity, male reproductive toxicity, and neurotoxicity. The neurotoxic mechanism appears to be mediated through excitotoxicity involving the NMDA receptor. However, a significant data gap exists regarding the specific toxicological properties of the (R)-(+)-enantiomer. Further research is warranted to elucidate the enantiomer-specific toxicity of 2-chloropropionic acid to enable a more precise risk assessment for this compound. Researchers and drug development professionals should handle this chemical with appropriate safety precautions and consider its toxic potential in their work.

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